molecular formula C6H15NO B13537019 1-Isopropoxypropan-2-amine

1-Isopropoxypropan-2-amine

Cat. No.: B13537019
M. Wt: 117.19 g/mol
InChI Key: OVBQUDFVVLIUPF-UHFFFAOYSA-N
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Description

1-Isopropoxypropan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an isopropoxy group attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropoxypropan-2-amine can be synthesized through several methods. One common approach involves the reaction of isopropyl alcohol with ammonia in the presence of a catalyst. The reaction proceeds as follows:

(CH3)2CHOH+NH3(CH3)2CHNH2+H2O\text{(CH}_3\text{)}_2\text{CHOH} + \text{NH}_3 \rightarrow \text{(CH}_3\text{)}_2\text{CHNH}_2 + \text{H}_2\text{O} (CH3​)2​CHOH+NH3​→(CH3​)2​CHNH2​+H2​O

This method yields the desired amine along with water as a byproduct .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropoxypropan-2-amine undergoes various chemical reactions typical of amines. These include:

    Protonation: The amine group can be protonated to form an ammonium ion.

    Alkylation: The compound can react with alkyl halides to form secondary or tertiary amines.

    Acylation: Reaction with acid chlorides or anhydrides to form amides.

    Condensation: Reaction with carbonyl compounds to form imines

Common Reagents and Conditions:

    Protonation: Acids such as hydrochloric acid or sulfuric acid.

    Alkylation: Alkyl halides like methyl iodide or ethyl bromide.

    Acylation: Acid chlorides or anhydrides in the presence of a base.

    Condensation: Carbonyl compounds like aldehydes or ketones.

Major Products Formed:

    Protonation: Ammonium salts.

    Alkylation: Secondary or tertiary amines.

    Acylation: Amides.

    Condensation: Imines.

Mechanism of Action

The mechanism of action of 1-Isopropoxypropan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. Additionally, the isopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

1-propan-2-yloxypropan-2-amine

InChI

InChI=1S/C6H15NO/c1-5(2)8-4-6(3)7/h5-6H,4,7H2,1-3H3

InChI Key

OVBQUDFVVLIUPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(C)N

Origin of Product

United States

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